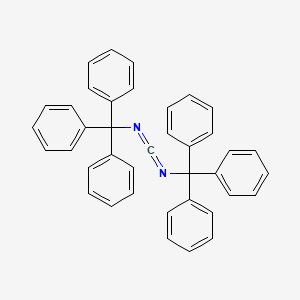

n,n'-Ditritylcarbodiimide

Description

N,N'-Ditritylcarbodiimide (CAS No. 6308-52-7) is a carbodiimide derivative characterized by two trityl (triphenylmethyl) groups attached to the carbodiimide core. Its linear molecular formula is C₃₉H₃₀N₂, with a molecular weight of 526.687 g/mol . The bulky trityl substituents confer unique steric and electronic properties, distinguishing it from smaller carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC). This compound is primarily utilized in organic synthesis as a coupling agent, particularly in peptide bond formation and polymer chemistry, where steric hindrance may be advantageous for selective reactions .

Propriétés

Numéro CAS |

6308-52-7 |

|---|---|

Formule moléculaire |

C39H30N2 |

Poids moléculaire |

526.7 g/mol |

Nom IUPAC |

N,N'-ditritylmethanediimine |

InChI |

InChI=1S/C39H30N2/c1-7-19-32(20-8-1)38(33-21-9-2-10-22-33,34-23-11-3-12-24-34)40-31-41-39(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37/h1-30H |

Clé InChI |

UCWBROASQNFIQO-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=C=NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |

Origine du produit |

United States |

Méthodes De Préparation

La synthèse du N,N'-Ditritylcarbodiimide implique généralement la réaction de la tritylamine avec l'isocyanate de trityle. La réaction est réalisée dans des conditions anhydres pour éviter l'hydrolyse du groupe carbodiimide. La réaction peut être représentée comme suit :

[ \text{Tritylamine} + \text{Isocyanate de trityle} \rightarrow \text{this compound} ]

La réaction est généralement conduite sous atmosphère inerte, comme l'azote ou l'argon, pour éviter l'humidité et l'oxygène, qui peuvent interférer avec la réaction .

Analyse Des Réactions Chimiques

Le N,N'-Ditritylcarbodiimide subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former de l'isocyanate de trityle et de la tritylamine.

Réduction : La réduction du this compound peut donner de la tritylamine.

Substitution : Il peut subir des réactions de substitution nucléophile où le groupe carbodiimide est remplacé par d'autres nucléophiles.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène et des réducteurs comme l'hydrure de lithium et d'aluminium. Les principaux produits formés à partir de ces réactions sont la tritylamine et l'isocyanate de trityle .

4. Applications de la recherche scientifique

Le this compound a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique, en particulier dans la formation d'amides et d'esters.

Biologie : Ce composé est utilisé dans la modification des protéines et des peptides, aidant à l'étude de la structure et de la fonction des protéines.

Industrie : Le this compound est utilisé dans la production de polymères et d'autres matériaux avancés.

5. Mécanisme d'action

Le mécanisme d'action du this compound implique sa capacité à former des liaisons covalentes stables avec les nucléophiles. Cette propriété est utilisée dans diverses réactions chimiques où le groupe carbodiimide agit comme un électrophile, réagissant avec des nucléophiles tels que les amines et les alcools. Les cibles moléculaires et les voies impliquées comprennent la formation de liaisons amide et ester stables .

Applications De Recherche Scientifique

N,N’-Ditritylcarbodiimide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.

Biology: This compound is used in the modification of proteins and peptides, aiding in the study of protein structure and function.

Industry: N,N’-Ditritylcarbodiimide is used in the production of polymers and other advanced materials.

Mécanisme D'action

The mechanism of action of N,N’-Ditritylcarbodiimide involves its ability to form stable covalent bonds with nucleophiles. This property is utilized in various chemical reactions where the carbodiimide group acts as an electrophile, reacting with nucleophiles such as amines and alcohols. The molecular targets and pathways involved include the formation of stable amide and ester bonds .

Comparaison Avec Des Composés Similaires

Key Observations :

- Steric Bulk : Trityl groups in this compound create significant steric hindrance, reducing nucleophilic attack rates compared to DCC or DIC. This property can enhance selectivity in coupling reactions .

- Solubility: Smaller carbodiimides (e.g., DIC, DCC) are more soluble in polar aprotic solvents (e.g., DMF, THF), while this compound’s hydrophobicity limits solubility to non-polar solvents .

Functional and Application Comparison

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.